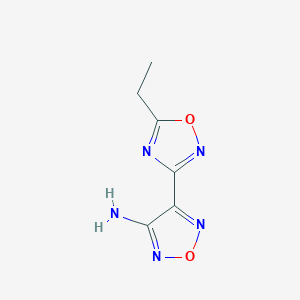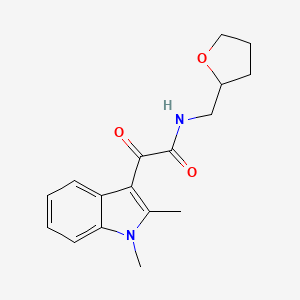
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine is not fully understood. However, studies have suggested that this compound may act by inducing oxidative stress, which can lead to apoptosis in cancer cells. It may also inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). This can cause damage to cellular components, including DNA, proteins, and lipids. This compound has also been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine in lab experiments is its potential as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions and can be used for the detection of copper ions in water samples.
One of the limitations of using this compound in lab experiments is its cytotoxicity. It can cause damage to normal cells as well as cancer cells, which can limit its use as an anticancer agent.
Zukünftige Richtungen
There are several future directions for the research on 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine. One area of interest is its potential as a fluorescent probe for the detection of other metal ions. Studies could be conducted to investigate its selectivity and sensitivity for other metal ions.
Another area of interest is its potential as an anticancer agent. Further studies could be conducted to investigate its mechanism of action and its effectiveness against different types of cancer cells. Studies could also be conducted to investigate its toxicity and its potential side effects in animal models.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields, including medicine and agriculture. Its synthesis method has been studied extensively, and its mechanism of action has been investigated. This compound has been shown to have cytotoxic effects on cancer cells and can induce apoptosis. It also has potential as a fluorescent probe for the detection of metal ions. Further research is needed to investigate its potential as an anticancer agent and its effectiveness against different types of cancer cells.
Synthesemethoden
The synthesis of 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine can be achieved using different methods, including the reaction of ethyl hydrazinecarboxylate with ethyl oxalate in the presence of phosphorus oxychloride and sodium azide. Another method involves the reaction of ethyl hydrazinecarboxylate with ethyl oxalate in the presence of thionyl chloride and sodium azide. Both methods have been reported to give satisfactory yields of the desired product.
Wissenschaftliche Forschungsanwendungen
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine has been the subject of several scientific studies due to its potential applications in various fields. One of the areas of interest is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions and can be used for the detection of copper ions in water samples.
Another area of interest is its potential as an anticancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis. This compound has also been shown to inhibit the growth of tumor cells in animal models.
Eigenschaften
IUPAC Name |
4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O2/c1-2-3-8-6(11-12-3)4-5(7)10-13-9-4/h2H2,1H3,(H2,7,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMNRROXOXSUKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=NON=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2457071.png)
![3-(4-methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2457074.png)

![3-(2-methoxyphenyl)-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2457077.png)


![3-{4-[(Phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2457081.png)


![N-[(3-Methylsulfonylpyridin-2-yl)methyl]but-2-ynamide](/img/structure/B2457087.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)

